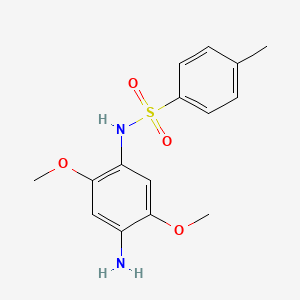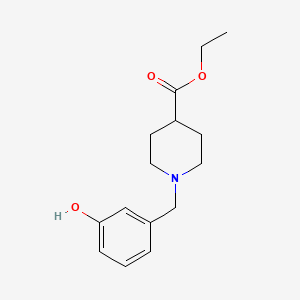
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one, also known as EMD 57033, is a synthetic compound that belongs to the family of chromone derivatives. This compound has gained significant interest among researchers due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in inflammation and angiogenesis. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has been found to inhibit the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033. One possible direction is to investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is a synthetic compound with potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been shown to inhibit the growth of various cancer cells. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 can be synthesized by reacting 4-morpholinylmethyl-2H-chromen-2-one with ethylamine and then subjecting the resulting compound to a series of chemical reactions. The final product is a white crystalline solid with a molecular weight of 368.48 g/mol.
Applications De Recherche Scientifique
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7-(ethylamino)-4,6-dimethyl-3-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-19-16-10-17-14(9-12(16)2)13(3)15(18(21)23-17)11-20-5-7-22-8-6-20/h9-10,19H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJJVFRKUDWIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C(C(=O)O2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)


![1-[(4-fluorophenyl)sulfonyl]azepane](/img/structure/B5793352.png)


![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)




![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)